molecular formula C₂₇H₄₄O₂ B118730 3-Epi-25-Hydroxyvitamin D3 CAS No. 73809-05-9

3-Epi-25-Hydroxyvitamin D3

Cat. No. B118730
CAS RN: 73809-05-9
M. Wt: 400.6 g/mol
InChI Key: JWUBBDSIWDLEOM-UHFFFAOYSA-N
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Description

3-Epi-25-Hydroxyvitamin D3, also known as 3-epi-25(OH)D3, is a metabolite of vitamin D3 produced in the liver . It is an epimer of 25-hydroxyvitamin D3, differing only at the C-3 position where the -OH group at the C-3 carbon is in the α orientation rather than in the β orientation .


Synthesis Analysis

The synthesis of 3-Epi-25-Hydroxyvitamin D3 involves complex biochemical processes. One method uses liquid–liquid extraction with 2D separation and LC/MS/MS detection, which provides superior precision compared to conventional assays . Another method involves two steps of derivatization, a Diels–Alder reaction with 4-phenyl-1,2,4-triazoline-3,5-dione followed by acetylation, to enhance the detectability of 25(OH)D3 in ESI-MS/MS and to separate 25(OH)D3 from 3-epi-25-hydroxyvitamin D3 .


Molecular Structure Analysis

The molecular formula of 3-Epi-25-Hydroxyvitamin D3 is C27H44O2 . It is an epimer of 25-hydroxyvitamin D3, differing only at the C-3 position where the -OH group at the C-3 carbon is in the α orientation rather than in the β orientation .


Chemical Reactions Analysis

The chemical reactions involving 3-Epi-25-Hydroxyvitamin D3 are complex and require careful method optimization for precise and interference-free analyses . The method employed two steps of derivatization, a Diels–Alder reaction with 4-phenyl-1,2,4-triazoline-3,5-dione followed by acetylation, to enhance the detectability of 25(OH)D3 in ESI-MS/MS and to separate 25(OH)D3 from 3-epi-25-hydroxyvitamin D3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Epi-25-Hydroxyvitamin D3 are complex. It is a highly flammable liquid and vapor . The product is stable and non-reactive under normal conditions of use, storage, and transport .

Scientific Research Applications

1. Impact on Measurement Accuracy in Assays

Research has highlighted that the presence of 3-epi-25-hydroxyvitamin D3 can significantly affect the accurate determination of 25-hydroxyvitamin D3 (25(OH)D3) in routine assays. It interferes in most liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays and may lead to overestimation of its concentrations. The study by Van den Ouweland et al. (2013) found that in the Roche Elecsys Vitamin D Total protein binding assay, the cross-reactivity to 3-epi-25(OH)D3 was minimal when present as the natural endogenous metabolite.

2. Role in Vitamin D Metabolism

3-Epi-25-hydroxyvitamin D3 plays a role in vitamin D metabolism. It is catalyzed by 25-hydroxyvitamin D3 3-epimerase, which is present in liver microsomes. This enzyme catalyzes the reversible interconversion of 25(OH)D3 and 3-epi-25(OH)D3, with NADH as the preferred cofactor. The study by Tuckey et al. (2019) details this process, highlighting its significance in vitamin D biochemistry.

3. Physiological Relevance and Demographic Associations

Studies like Berger et al. (2018) and Engelman et al. (2014) have shown the demographic and physiologic characteristics associated with 3-epi-25(OH)D3 concentrations. These studies indicate that factors like sex, race/ethnicity, and total serum 25(OH)D concentration are differentially associated with 3-epi-25(OH)D3.

4. Elevated Levels in Early Life

Research, such as the study by Ooms et al. (2016), has found that 3-epi-25(OH)D3 levels are markedly elevated in early life, especially in preterm infants. This emphasizes the need for careful consideration of this metabolite in pediatric vitamin D status assessments.

5. Potential Clinical Significance

A study by Tang et al. (2022) found that the C3-epimer of 25(OH)D3 might be a dominant predictor of chronic kidney disease severity in patients with rheumatoid arthritis, suggesting its potential clinical significance in certain conditions.

6. Methodological Challenges and Solutions

The presence of 3-epi-25(OH)D3 poses challenges for accurate measurement in clinical and research settings. Studies like Clarke et al. (2013) demonstrate the development of advanced methods for separating and quantifying 3-epi-25(OH)D3 from other vitamin D metabolites.

Safety And Hazards

3-Epi-25-Hydroxyvitamin D3 is a highly flammable liquid and vapor. It causes serious eye irritation. It should be kept away from heat, sparks, open flames, and other ignition sources .

Future Directions

The C-3 epimer of 25-hydroxyvitamin D3 is present in the majority of human serum specimens. Although its concentration is generally low, further work must investigate the impact of 3-epi-25(OH)D3 on the various 25-hydroxyvitamin D assays and ultimately what information, if any, C-3 epimer measurement can provide clinically .

properties

IUPAC Name

3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274318, DTXSID90860236
Record name 3-Epi-25-Hydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

CAS RN

73809-05-9, 19356-17-3
Record name 3-Epi-25-Hydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcifediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 73809-05-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
441
Citations
SE Berger, MI Van Rompay, CM Gordon… - Applied Physiology …, 2018 - cdnsciencepub.com
… liquid chromatography-tandem mass spectrometry method for simultaneous measurement of 25-hydroxyvitamin D2, 25-hydroxyvitamin D3 and 3-epi-25-hydroxyvitamin D3 in human …
Number of citations: 18 cdnsciencepub.com
JMW van den Ouweland, AM Beijers… - Clinical …, 2011 - academic.oup.com
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is becoming increasingly popular for the measurement of 25-hydroxyvitamin D [25 (OH) D] in human serum. A limitation …
Number of citations: 73 academic.oup.com
M Kamao, S Tatematsu, S Hatakeyama… - Journal of Biological …, 2004 - ASBMB
Recently, it was revealed that 1α,25-dihydroxyvitamin D 3 (1α,25(OH) 2 D 3 ) and 24R,25-dihydroxyvitamin D 3 (24,25(OH) 2 D 3 ) were metabolized to their respective epimers of the …
Number of citations: 186 www.jbc.org
RL Schleicher, SE Encisco, M Chaudhary-Webb… - Clinica chimica acta, 2011 - Elsevier
Background An ultra performance liquid chromatography-tandem mass spectrometry method with calibration traceable to NIST SRM was developed and validated to measure …
Number of citations: 127 www.sciencedirect.com
JMW van den Ouweland, AM Beijers… - … of Chromatography B, 2014 - Elsevier
Background An LC–MS/MS method was developed for simultaneous quantification of 25-hydroxyvitamin D 3 (25(OH)D 3 ), 3-epi-25(OH)D 3 , and 25(OH)D 2 in human serum. Methods: …
Number of citations: 80 www.sciencedirect.com
CS Stokes, DA Volmer - Applied Physiology, Nutrition, and …, 2016 - cdnsciencepub.com
… D3 by increased ionisation efficiency of 3-epi-25-hydroxyvitamin D3 in LC-MS/MS methods … D3, 3-epi-25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in human serum. J. Chromatogr. …
Number of citations: 12 cdnsciencepub.com
M Abouzid, M Karaźniewicz-Łada, K Pawlak… - … of Chromatography B, 2020 - Elsevier
… However, the presence of 3-epi-25-hydroxyvitamin D3 (3epi25D3) can affect 25D measurement. In this research a novel validated UPLC–MS/MS technique was developed to measure …
Number of citations: 16 www.sciencedirect.com
FG Strathmann, K Sadilkova, TJ Laha, SE LeSourd… - Clinica chimica acta, 2012 - Elsevier
BACKGROUND: The implementation of mass spectrometry to measure serum 25-hydroxyvitamin D [25(OH)D] concentrations has led to concerns regarding the measurement and …
Number of citations: 134 www.sciencedirect.com
N Ooms, H van Daal, AM Beijers, G Gerrits… - Pediatric …, 2016 - nature.com
… D3 by increased ionisation efficiency of 3-epi-25-hydroxyvitamin D3 in LC-MS/MS methods … of 25-hydroxyvitamin D3, 3-epi-25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in human …
Number of citations: 41 www.nature.com
APrON Study Team Aghajafari Fariba fariba … - The Journal of …, 2016 - academic.oup.com
… C-3 epimerization of vitamin D3 metabolites and further metabolism of C-3epimers: 25-hydroxyvitamin D3 is metabolized to 3-epi-25-hydroxyvitamin D3 and subsequently metabolized …
Number of citations: 60 academic.oup.com

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